2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid
Overview
Description
2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid is a derivative of sulfasalazine, a well-known anti-inflammatory drug used primarily in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease, as well as rheumatoid arthritis . The addition of a methyl group to the sulfasalazine molecule may alter its pharmacological properties, potentially enhancing its efficacy or reducing side effects.
Mechanism of Action
Target of Action
6-Methyl Sulfasalazine, also known as Sulfasalazine, is an anti-inflammatory drug that primarily targets inflammatory molecules . It is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine, which carry out the main pharmacological activity .
Mode of Action
It is thought to inhibit various inflammatory molecules . Research has found that Sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathways .
Biochemical Pathways
Sulfasalazine affects several biochemical pathways. It has been found to modify metabolic pathways, particularly tryptophan degradation (i.e., the kynurenine pathway, serotonin pathway) and nucleic acid metabolism .
Pharmacokinetics
Sulfasalazine is rapidly eliminated from plasma with a half-life of 8 minutes. The volume of distribution of Sulfasalazine is 0.21/kg, and total clearance is 18ml/min x kg . After oral administration, Sulfasalazine is present in plasma mainly during the first 4 hours . The bioavailability of Sulfasalazine is 9% and is independent of the dose .
Result of Action
The molecular and cellular effects of Sulfasalazine’s action are primarily anti-inflammatory. It helps reduce pain and swelling and lowers inflammation in the body . It limits the damage that rheumatoid arthritis causes to joints, helping to prevent disease progression .
Action Environment
The action of Sulfasalazine can be influenced by various environmental factors. For instance, the presence of intestinal bacteria is crucial for the metabolism of Sulfasalazine into its active metabolites . Additionally, the drug’s efficacy can be affected by the patient’s diet and hydration status, as these can influence drug absorption and elimination .
Biochemical Analysis
Biochemical Properties
6-Methyl Sulfasalazine interacts with various enzymes, proteins, and other biomolecules. It is metabolized by intestinal bacteria into mesalazine and sulfapyridine, two compounds that carry out the main pharmacological activity of 6-Methyl Sulfasalazine . The effects of 6-Methyl Sulfasalazine on the metabolism of arachidonic acid to prostaglandins and leukotrienes have been widely studied .
Cellular Effects
6-Methyl Sulfasalazine has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
One proposed mechanism is the inhibition of prostaglandins, resulting in local anti-inflammatory effects in the colon . It is also suggested that 6-Methyl Sulfasalazine and its metabolites can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Methyl Sulfasalazine in laboratory settings include its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-Methyl Sulfasalazine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
6-Methyl Sulfasalazine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
6-Methyl Sulfasalazine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can have effects on its localization or accumulation .
Subcellular Localization
It is known that it can interact with various cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid typically involves the introduction of a methyl group to the sulfasalazine molecule. This can be achieved through various chemical reactions, including methylation of the appropriate precursor compounds. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate, under basic conditions to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as described above, but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process would also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of methylation on the pharmacological properties of sulfasalazine.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Comparison with Similar Compounds
2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid can be compared to other similar compounds, such as:
Sulfasalazine: The parent compound, used widely in the treatment of inflammatory diseases.
Mesalazine (5-aminosalicylic acid): A major metabolite of sulfasalazine, used in the treatment of inflammatory bowel diseases.
Sulfapyridine: Another metabolite of sulfasalazine, with antibacterial properties.
Uniqueness
The addition of a methyl group to sulfasalazine may enhance its pharmacological properties, potentially offering improved efficacy or reduced side effects compared to the parent compound and its metabolites .
Properties
IUPAC Name |
2-hydroxy-5-[[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-12-3-2-4-18(20-12)23-29(27,28)15-8-5-13(6-9-15)21-22-14-7-10-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUXQAITXDAJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858090 | |
Record name | (3E)-3-(2-{4-[(6-Methylpyridin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42753-55-9 | |
Record name | (3E)-3-(2-{4-[(6-Methylpyridin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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